
(3-Benzyl-1H-inden-1-yl)(chloro)dimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Benzyl-1H-inden-1-yl)(chloro)dimethylsilane is a chemical compound with the molecular formula C18H19ClSi. It is a silane derivative, characterized by the presence of a benzyl group attached to an indene moiety, along with a chloro and two methyl groups attached to silicon. This compound is of interest in organic synthesis and materials science due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Benzyl-1H-inden-1-yl)(chloro)dimethylsilane typically involves the reaction of 3-benzyl-1H-indene with chlorodimethylsilane in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction conditions often include:
Temperature: Room temperature to 80°C
Solvent: Anhydrous solvents like toluene or dichloromethane
Catalyst: Transition metal catalysts such as palladium or platinum complexes
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates, is common to optimize the synthesis process.
化学反応の分析
Types of Reactions
(3-Benzyl-1H-inden-1-yl)(chloro)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines, alcohols, or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the indene moiety can lead to the formation of indane derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium alkoxides or amines in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield (3-Benzyl-1H-inden-1-yl)(dimethylamino)silane, while oxidation with m-CPBA can produce (3-Benzyl-1H-inden-1-yl)(dimethylsilanol).
科学的研究の応用
Chemistry
In chemistry, (3-Benzyl-1H-inden-1-yl)(chloro)dimethylsilane is used as a building block for the synthesis of more complex molecules
Biology
Medicine
In medicine, silane compounds are investigated for their potential use in developing new pharmaceuticals, particularly in the design of drugs with improved pharmacokinetic properties.
Industry
In the industrial sector, this compound is utilized in the production of advanced materials, such as silicone-based polymers and resins. These materials find applications in coatings, adhesives, and sealants due to their durability and resistance to environmental factors.
作用機序
The mechanism of action of (3-Benzyl-1H-inden-1-yl)(chloro)dimethylsilane involves its ability to undergo various chemical transformations, which can be exploited in synthetic chemistry. The molecular targets and pathways involved depend on the specific reactions and applications. For instance, in substitution reactions, the chloro group acts as a leaving group, facilitating the formation of new bonds with nucleophiles.
類似化合物との比較
Similar Compounds
- (3-Benzyl-1H-inden-1-yl)(dimethylamino)silane
- (3-Benzyl-1H-inden-1-yl)(dimethylsilanol)
- (3-Benzyl-1H-inden-1-yl)(dimethylthio)silane
Uniqueness
(3-Benzyl-1H-inden-1-yl)(chloro)dimethylsilane is unique due to the presence of the chloro group, which provides a versatile handle for further functionalization
特性
CAS番号 |
357607-87-5 |
|---|---|
分子式 |
C18H19ClSi |
分子量 |
298.9 g/mol |
IUPAC名 |
(3-benzyl-1H-inden-1-yl)-chloro-dimethylsilane |
InChI |
InChI=1S/C18H19ClSi/c1-20(2,19)18-13-15(12-14-8-4-3-5-9-14)16-10-6-7-11-17(16)18/h3-11,13,18H,12H2,1-2H3 |
InChIキー |
BUXNGAKUVHZPIG-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C1C=C(C2=CC=CC=C12)CC3=CC=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


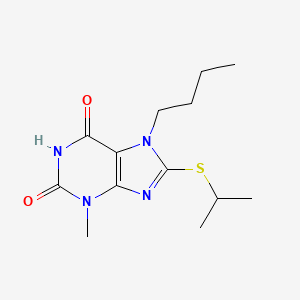

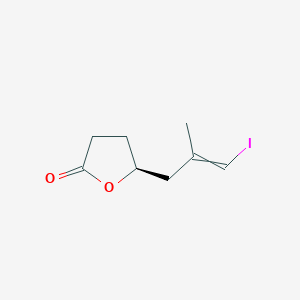
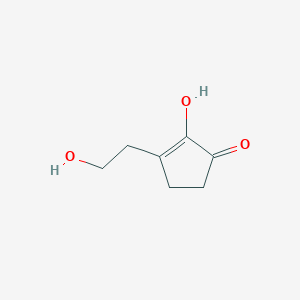
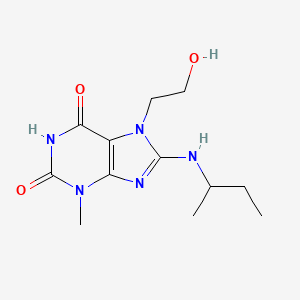
methanone](/img/structure/B14249344.png)

![(5S)-2-(2-Chloroethyl)-6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl carbonate](/img/structure/B14249356.png)


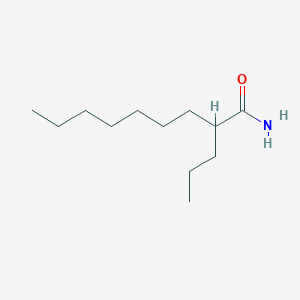
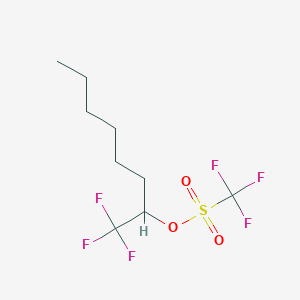

![3-{2-[(Prop-2-en-1-yl)oxy]ethoxy}propan-1-ol](/img/structure/B14249402.png)
